2-(Difluoromethoxy)pyrazine-6-aceticacid
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Overview
Description
2-(Difluoromethoxy)pyrazine-6-aceticacid is a chemical compound characterized by its unique structure, which includes a pyrazine ring substituted with a difluoromethoxy group and an acetic acid moiety
Preparation Methods
The synthesis of 2-(Difluoromethoxy)pyrazine-6-aceticacid typically involves the following steps:
Chemical Reactions Analysis
2-(Difluoromethoxy)pyrazine-6-aceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Difluoromethoxy)pyrazine-6-aceticacid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)pyrazine-6-aceticacid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-(Difluoromethoxy)pyrazine-6-aceticacid can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C7H6F2N2O3 |
---|---|
Molecular Weight |
204.13 g/mol |
IUPAC Name |
2-[6-(difluoromethoxy)pyrazin-2-yl]acetic acid |
InChI |
InChI=1S/C7H6F2N2O3/c8-7(9)14-5-3-10-2-4(11-5)1-6(12)13/h2-3,7H,1H2,(H,12,13) |
InChI Key |
SWIGZYHRJKNSMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)OC(F)F)CC(=O)O |
Origin of Product |
United States |
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